molecular formula C17H15N5O3 B2538270 ethyl 4-(2-phenyl-2H-tetrazole-5-carboxamido)benzoate CAS No. 1396884-15-3

ethyl 4-(2-phenyl-2H-tetrazole-5-carboxamido)benzoate

Cat. No.: B2538270
CAS No.: 1396884-15-3
M. Wt: 337.339
InChI Key: QHYRSXCNLBFHAN-UHFFFAOYSA-N
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Description

Ethyl 4-(2-phenyl-2H-tetrazole-5-carboxamido)benzoate is a synthetic organic compound that features a tetrazole ring, a phenyl group, and a benzoate ester

Mechanism of Action

Preparation Methods

The synthesis of ethyl 4-(2-phenyl-2H-tetrazole-5-carboxamido)benzoate typically involves the formation of the tetrazole ring followed by its attachment to the benzoate ester. One common method involves the cyclization of nitriles with sodium azide under acidic conditions to form the tetrazole ring. The resulting tetrazole is then coupled with ethyl 4-aminobenzoate using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to yield the final product .

Chemical Reactions Analysis

Ethyl 4-(2-phenyl-2H-tetrazole-5-carboxamido)benzoate undergoes various chemical reactions, including:

Comparison with Similar Compounds

Ethyl 4-(2-phenyl-2H-tetrazole-5-carboxamido)benzoate is unique due to the presence of the tetrazole ring, which provides distinct chemical and biological properties compared to other carboxylic acid derivatives. Similar compounds include:

Properties

IUPAC Name

ethyl 4-[(2-phenyltetrazole-5-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O3/c1-2-25-17(24)12-8-10-13(11-9-12)18-16(23)15-19-21-22(20-15)14-6-4-3-5-7-14/h3-11H,2H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHYRSXCNLBFHAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NN(N=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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